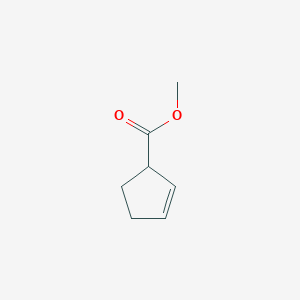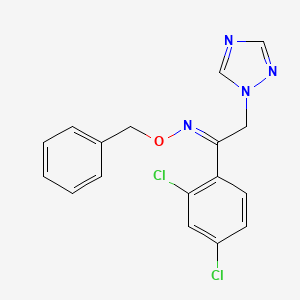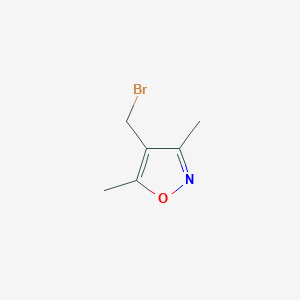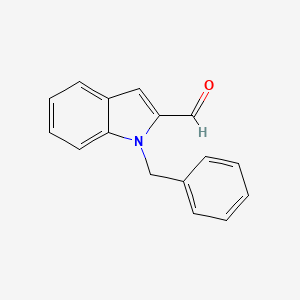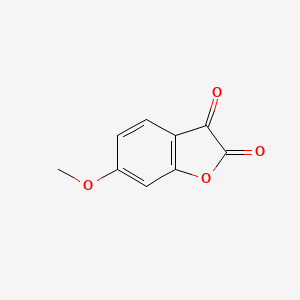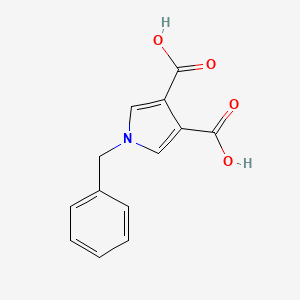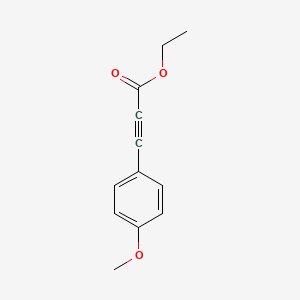
(4-Methoxy-phenyl)-propynoic acid ethyl ester
Descripción general
Descripción
(4-Methoxy-phenyl)-propynoic acid ethyl ester, also known as MPPAEE, is a chemical compound with the molecular formula C11H12O3. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. MPPAEE has been studied for its potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Photochemical Synthesis : A study by Álvaro, M. et al. (1987) explored the photochemical behavior of certain esters, including (4-Methoxy-phenyl)-propynoic acid ethyl ester. They found these compounds to be valuable as direct chromone precursors, demonstrating potential in synthetic photochemistry applications (Álvaro et al., 1987).
X-Ray Powder Diffraction Data : Wang, Q. et al. (2017) reported on the X-ray powder diffraction data for a compound structurally related to (4-Methoxy-phenyl)-propynoic acid ethyl ester, emphasizing its role in the synthesis of the anticoagulant, apixaban. This study underscores its importance in the structural analysis of pharmaceutical compounds (Wang et al., 2017).
Cancer Chemoprevention Agent : Curini, M. et al. (2006) researched a related compound, highlighting its potential as a chemopreventive agent against various types of cancer, including colon and tongue cancers. This indicates the possible therapeutic applications of (4-Methoxy-phenyl)-propynoic acid derivatives (Curini et al., 2006).
Molluscicidal Activity : De Souza, L. C. et al. (2004) synthesized and tested the molluscicidal activity of various compounds, including derivatives of (4-Methoxy-phenyl)-propynoic acid. Their study revealed significant activities against egg masses of Biomphalaria glabrata, a species of freshwater snail (De Souza et al., 2004).
Optical Materials Research : Cao, H. et al. (2008) conducted research on methacrylate monomers containing azo and electronical push and pull structure, which involved a derivative of (4-Methoxy-phenyl)-propynoic acid. This study is significant for the development of advanced optical materials (Cao et al., 2008).
Chiral Chemical Synthesis : Padhi, S. & Chadha, A. (2005) investigated the deracemisation of β-hydroxy esters using immobilised whole cells. Their study, involving a compound structurally related to (4-Methoxy-phenyl)-propynoic acid, has implications in the field of chiral synthesis, relevant to pharmaceuticals (Padhi & Chadha, 2005).
Cosmetic Industry : Yadav, V. G. et al. (1999) explored the synthesis of esters of 4-methoxy cinnamic acid, a process related to the synthesis of (4-Methoxy-phenyl)-propynoic acid ethyl ester, for applications in the cosmetic industry (Yadav & Chandalia, 1999).
Synthesis of Novel Compounds : Gusak, K. & Kozlov, N. (2005) reported the synthesis of novel phenyl esters of carboxylic acids, highlighting the potential of (4-Methoxy-phenyl)-propynoic acid ethyl ester in the creation of new chemical entities (Gusak & Kozlov, 2005).
Antimicrobial Activity : Ma, Y. et al. (2014) synthesized novel cis/trans-but-2-enedioic acid esters and evaluated their antimicrobial activities. This research contributes to understanding the potential antimicrobial properties of (4-Methoxy-phenyl)-propynoic acid ethyl ester derivatives (Ma et al., 2014).
Greener Synthesis : Bhanawase, S. L. & Yadav, G. (2017) developed a novel, environmentally friendly synthesis method for 2-methoxy phenyl benzoate, a compound related to (4-Methoxy-phenyl)-propynoic acid ethyl ester, highlighting its potential for sustainable chemical production (Bhanawase & Yadav, 2017).
Propiedades
IUPAC Name |
ethyl 3-(4-methoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSJVWPODRSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482558 | |
| Record name | (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-propynoic acid ethyl ester | |
CAS RN |
51718-85-5 | |
| Record name | (4-METHOXY-PHENYL)-PROPYNOIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



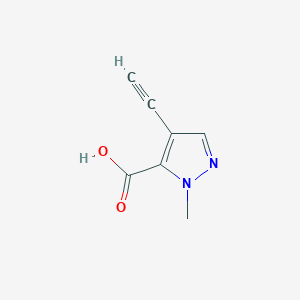
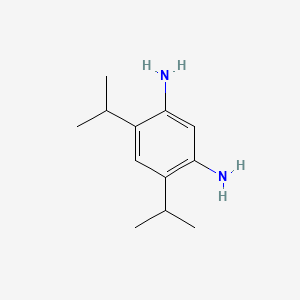
![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)
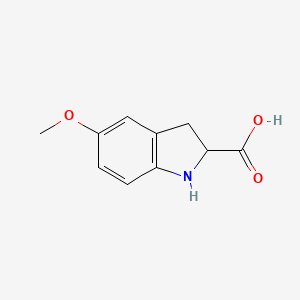
![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)
